N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references . They have been found to have diverse biological potential, including acting as protein kinase inhibitors .
Mode of Action
As protein kinase inhibitors, these compounds could potentially interfere with the phosphorylation process that is essential for many cellular functions .
Biochemical Pathways
The inhibition of protein kinases can affect multiple biochemical pathways, including those involved in cell growth, differentiation, migration, and metabolism .
Result of Action
The result of the compound’s action would depend on the specific protein kinases it targets. Generally, protein kinase inhibitors can have effects such as slowing cell growth or inducing cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N6-[2-(diethylamino)ethyl]-N4-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine: Similar structure with a methoxy group instead of a methyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N6-[2-(diethylamino)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7/c1-4-30(5-2)15-14-25-24-28-22(27-19-11-9-10-18(3)16-19)21-17-26-31(23(21)29-24)20-12-7-6-8-13-20/h6-13,16-17H,4-5,14-15H2,1-3H3,(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILHOAJDPSLKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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